molecular formula C16H34ClO3P B13344739 Dioctyl phosphorochloridate

Dioctyl phosphorochloridate

Cat. No.: B13344739
M. Wt: 340.9 g/mol
InChI Key: IEGMHVAFJPVOFY-UHFFFAOYSA-N
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Description

Dioctyl phosphorochloridate is an organophosphorus compound with the chemical formula (C8H17O)2P(O)Cl. It is a member of the phosphorochloridate family, which are characterized by their tetrahedral shape and sensitivity to hydrolysis . This compound is typically a colorless liquid and is used in various chemical synthesis processes.

Properties

IUPAC Name

1-[chloro(octoxy)phosphoryl]oxyoctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34ClO3P/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGMHVAFJPVOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(OCCCCCCCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl phosphorochloridate can be synthesized through the reaction of phosphorus oxychloride (POCl3) with octanol (C8H17OH) in the presence of a base such as pyridine. The reaction proceeds as follows:

POCl3+2C8H17OH(C8H17O)2P(O)Cl+2HClPOCl_3 + 2C_8H_{17}OH \rightarrow (C_8H_{17}O)_2P(O)Cl + 2HCl POCl3​+2C8​H17​OH→(C8​H17​O)2​P(O)Cl+2HCl

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis and Stability in Aqueous Media

Dioctyl phosphorochloridate undergoes hydrolysis in the presence of water, yielding dioctyl phosphate and hydrochloric acid:

C16H34ClO3P+H2OC16H35O4P+HCl\text{C}_{16}\text{H}_{34}\text{ClO}_3\text{P} + \text{H}_2\text{O} \rightarrow \text{C}_{16}\text{H}_{35}\text{O}_4\text{P} + \text{HCl}

This reaction is critical for evaluating its stability in aqueous environments. Kinetic studies suggest pseudo-first-order kinetics under neutral conditions, with a half-life of ~24 hours at 25°C. Hydrolysis accelerates under alkaline conditions due to nucleophilic attack by hydroxide ions .

Esterification with Alcohols and Amines

The compound acts as a phosphorylating agent, transferring its phosphoryl group to nucleophiles:

Reaction with Primary Alcohols

C16H34ClO3P+ROHC16H34O3P-OR+HCl\text{C}_{16}\text{H}_{34}\text{ClO}_3\text{P} + \text{ROH} \rightarrow \text{C}_{16}\text{H}_{34}\text{O}_3\text{P-OR}' + \text{HCl}

Reactions proceed via nucleophilic acyl substitution, where the alcohol displaces chloride. Steric hindrance from the octyl groups reduces reactivity with bulky alcohols .

Reaction with Amines

C16H34ClO3P+RNH2C16H34O3P-NHR+HCl\text{C}_{16}\text{H}_{34}\text{ClO}_3\text{P} + \text{RNH}_2 \rightarrow \text{C}_{16}\text{H}_{34}\text{O}_3\text{P-NHR}' + \text{HCl}

This forms phosphoramidates, useful in agrochemical synthesis. Second-order rate constants for aniline derivatization range from 1.2×1031.2 \times 10^{-3} to 5.8×1035.8 \times 10^{-3} L·mol⁻¹·s⁻¹ at 20°C.

Cyclophosphorylation of Diols

This compound reacts with cis-diols to form cyclic phosphates, critical in nucleotide and inositol phosphate synthesis. The mechanism involves:

  • Formation of a stannylene acetal intermediate.

  • Stepwise exchange with the P–Cl bond .

Example :

Diol+C16H34ClO3PSnCl2Cyclic Phosphate+C16H34OH\text{Diol} + \text{C}_{16}\text{H}_{34}\text{ClO}_3\text{P} \xrightarrow{\text{SnCl}_2} \text{Cyclic Phosphate} + \text{C}_{16}\text{H}_{34}\text{OH}

Yields exceed 85% for myo-inositol derivatives under optimized conditions .

Thermal Decomposition

At temperatures >200°C, this compound decomposes exothermically:

C16H34ClO3PΔPOx+HCl+Hydrocarbons\text{C}_{16}\text{H}_{34}\text{ClO}_3\text{P} \xrightarrow{\Delta} \text{PO}_x + \text{HCl} + \text{Hydrocarbons}

Thermogravimetric Analysis (TGA) Data :

ParameterValue
Onset Temperature210°C
Peak Decomposition245°C
Activation Energy152.4 kJ·mol⁻¹

Decomposition releases toxic gases (e.g., HCl, phosphorus oxides), necessitating controlled handling .

Role in Polymer Chemistry

As a plasticizer, this compound interacts with PVC via dipole-dipole interactions, reducing glass transition temperature (TgT_g) by 15–20°C . Comparative studies with diethyl chlorophosphate show enhanced thermal stability:

PropertyDioctyl DerivativeDiethyl Derivative
TgT_g Reduction18°C12°C
Flame RetardancyModerateLow
Hydrolysis RateSlowerFaster

Replacement of 30% dioctyl phthalate (DOP) with this compound in PVC increases limiting oxygen index (LOI) from 21% to 27% .

Reactivity with Reducing and Oxidizing Agents

  • Reducing Agents : Generates phosphine gas (PH₃), a severe toxic hazard .

  • Oxidizing Agents : Forms phosphorus pentoxide (P₂O₅) and chlorine oxides, posing explosion risks .

Mechanistic Insights

Key steps in its reactions include:

  • Nucleophilic Attack : Electrophilic phosphorus attracts nucleophiles (e.g., OH⁻, RO⁻).

  • Leaving Group Displacement : Chloride departure stabilizes the transition state.

  • Proton Transfer : Acid scavengers (e.g., amines) improve yields by neutralizing HCl .

Mechanism of Action

The mechanism of action of dioctyl phosphorochloridate involves its reactivity with nucleophiles. The phosphorus atom in this compound is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This leads to the formation of various organophosphorus compounds through substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctyl phosphorochloridate is unique due to its long alkyl chains, which impart different physical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobicity and stability .

Q & A

Q. Which methods are most sensitive for detecting trace impurities in this compound batches?

  • Methodological Answer :
  • LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode with a Q-TOF analyzer to identify phosphorylated byproducts (e.g., mono-octyl derivatives).
  • Headspace GC-MS : Detect volatile chlorinated impurities (e.g., residual POCl₃) with a limit of detection (LOD) <1 ppm .

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